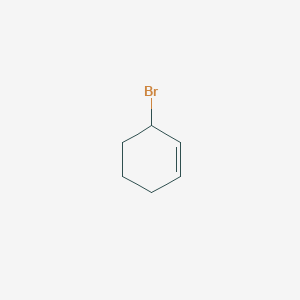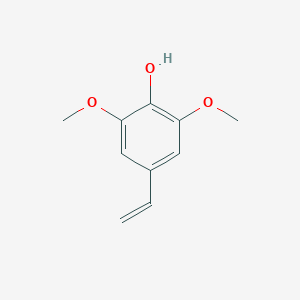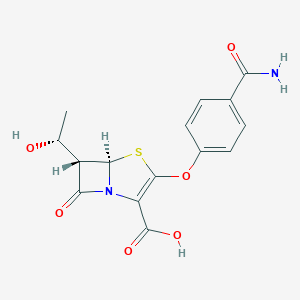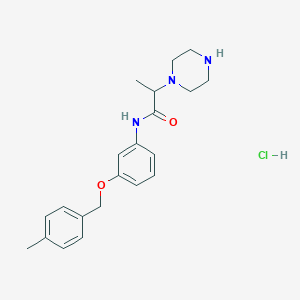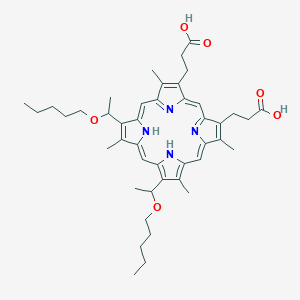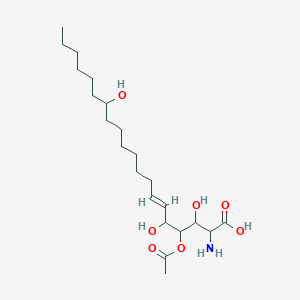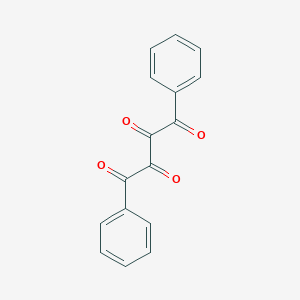
1,4-Diphenylbutane-1,2,3,4-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenylbutane-1,2,3,4-tetraone, also known as benzil, is a yellow crystalline compound that belongs to the class of organic compounds called ketones. It has a wide range of applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1,4-Diphenylbutane-1,2,3,4-tetraone is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It can also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1,4-Diphenylbutane-1,2,3,4-tetraone has various biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve cognitive function and memory, and reduce anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diphenylbutane-1,2,3,4-tetraone has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and has a long shelf life. However, it has some limitations. It is toxic and can cause skin and eye irritation. It also requires special handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Diphenylbutane-1,2,3,4-tetraone. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and its interactions with other molecules. Additionally, its potential as a food preservative and antioxidant can be explored.
Conclusion:
In conclusion, 1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications and has several biochemical and physiological effects. Its advantages and limitations for lab experiments should be taken into consideration. Future research can explore its potential as a therapeutic agent and as a food preservative and antioxidant.
Synthesemethoden
1,4-Diphenylbutane-1,2,3,4-tetraone can be synthesized through the oxidation of benzoin with nitric acid or potassium permanganate. It can also be synthesized through the oxidation of benzaldehyde with nitric acid or potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenylbutane-1,2,3,4-tetraone has various scientific research applications. It is used in the synthesis of various organic compounds, such as 1,4-Diphenylbutane-1,2,3,4-tetraoneic acid, 1,4-Diphenylbutane-1,2,3,4-tetraoneic esters, and 1,4-Diphenylbutane-1,2,3,4-tetraoneic alcohols. It is also used in the preparation of dyes, perfumes, and pharmaceuticals. In addition, it is used in the study of various chemical reactions, such as the Cannizzaro reaction and the Tishchenko reaction.
Eigenschaften
CAS-Nummer |
19909-44-5 |
|---|---|
Produktname |
1,4-Diphenylbutane-1,2,3,4-tetraone |
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
1,4-diphenylbutane-1,2,3,4-tetrone |
InChI |
InChI=1S/C16H10O4/c17-13(11-7-3-1-4-8-11)15(19)16(20)14(18)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
UPXVJHYPJTZTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(=O)C(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
19909-44-5 |
Synonyme |
1,4-diphenylbutane-1,2,3,4-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



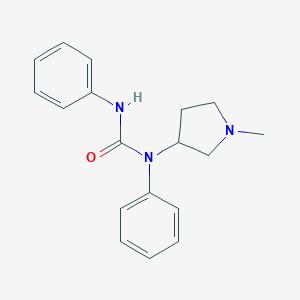
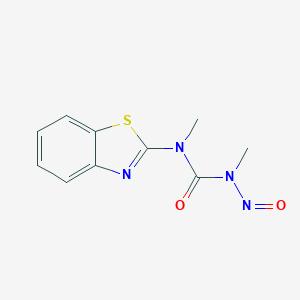
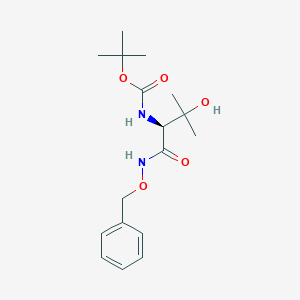
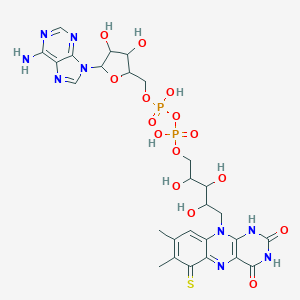
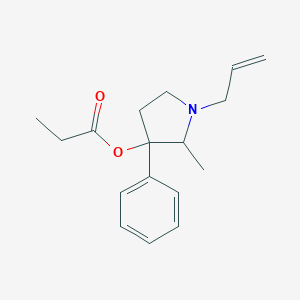
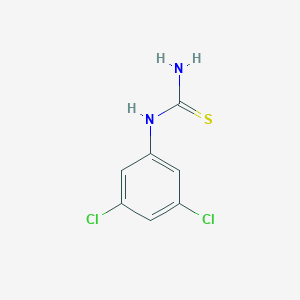
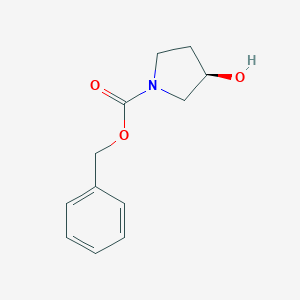
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)
